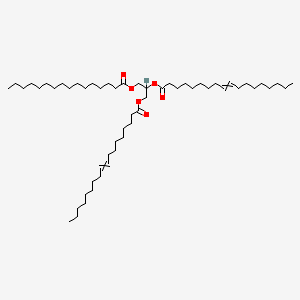
trans-4-(4-Pentylcyclohexyl)benzonitrile
Übersicht
Beschreibung
Trans-4-(4-Pentylcyclohexyl)benzonitrile, also known as PCH5, is a nematic liquid crystal . It has a structure of pentyl alkyl chain and benzonitrile groups attached to 1,4-positions of cyclohexane ring in trans-geometry .
Synthesis Analysis
The synthesis of trans-4-(4-Pentylcyclohexyl)benzonitrile involves a multi-step reaction with 8 steps . The process includes heating with diethyl ether, p-toluenesulfonic acid, ethanol, and AlCl3, among other reagents .Molecular Structure Analysis
The molecular formula of trans-4-(4-Pentylcyclohexyl)benzonitrile is C18H25N . It has a molecular weight of 255.40 . The structure includes a pentyl alkyl chain and benzonitrile groups attached to 1,4-positions of a cyclohexane ring in trans-geometry .Chemical Reactions Analysis
Trans-4-(4-Pentylcyclohexyl)benzonitrile can undergo a polymerization method for acetylene in an asymmetric reaction field using a chiral nematic liquid crystal (N*-LC), leading to the formation of a polyacetylene film comprised of helical chains and fibrils .Physical And Chemical Properties Analysis
Trans-4-(4-Pentylcyclohexyl)benzonitrile has a density of 1.0±0.1 g/cm3 . It has a melting point of 30-55°C and a boiling point of 381.0±21.0 °C . The compound has a flash point of 185.3±14.6 °C .Wissenschaftliche Forschungsanwendungen
Liquid Crystal Displays (LCDs)
trans-4-(4-Pentylcyclohexyl)benzonitrile, also known as PCH5, is primarily used as a nematic liquid crystal in optical electronics applications such as liquid-crystal displays (LCDs). Its structure, featuring a pentyl alkyl chain and benzonitrile groups attached to 1,4-positions of a cyclohexane ring in trans-geometry, makes it suitable for this application .
Asymmetric Polymerization
This compound has been utilized in asymmetric polymerization methods for acetylene, demonstrating the formation of a polyacetylene film comprised of helical chains and fibrils when used in a chiral nematic liquid crystal (N*-LC) reaction field .
Wirkmechanismus
Target of Action
Trans-4-(4-Pentylcyclohexyl)benzonitrile is primarily used in the field of optical electronics, specifically in liquid-crystal displays (LCDs) . Its primary target is the liquid crystal phase of these devices. The compound’s structure, which includes a pentyl alkyl chain and benzonitrile groups attached to 1,4-positions of a cyclohexane ring in trans-geometry , allows it to interact effectively with this target.
Mode of Action
The compound interacts with its target by aligning itself within the liquid crystal phase. This alignment is facilitated by the compound’s rod-like structure and its nematic to isotropic phase transition . The compound’s molecules have no positional order but tend to point in the same direction (along the director), a characteristic of the nematic liquid crystal phase .
Biochemical Pathways
This occurs through a polymerization method for acetylene in an asymmetric reaction field using a chiral nematic liquid crystal .
Pharmacokinetics
It’s known that the compound is soluble in methanol , suggesting that it could be absorbed and distributed in systems where methanol is a solvent.
Result of Action
The primary result of the action of trans-4-(4-Pentylcyclohexyl)benzonitrile is the formation of a polyacetylene film comprised of helical chains and fibrils . This film is used in optical electronics applications, such as liquid-crystal displays (LCDs) .
Action Environment
The action of trans-4-(4-Pentylcyclohexyl)benzonitrile is influenced by environmental factors. For instance, the compound’s phase transitions occur at specific temperatures , indicating that temperature is a key environmental factor affecting its action. Additionally, the compound’s solubility in methanol suggests that the presence of this solvent in the environment could also influence its action.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-pentylcyclohexyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h8-9,12-13,15,17H,2-7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURZYCFZFBYJBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00886422, DTXSID40978451 | |
| Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Pentylcyclohexyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(4-Pentylcyclohexyl)benzonitrile | |
CAS RN |
61204-01-1, 62788-05-0 | |
| Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061204011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Pentylcyclohexyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(4-pentylcyclohexyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B1630492.png)












